3-Methyl-2,4-hexadiene
Overview
Description
3-Methyl-2,4-hexadiene is an organic compound with the molecular formula C7H12 It is a type of diene, which means it contains two double bonds The structure of this compound consists of a six-carbon chain with two double bonds at positions 2 and 4, and a methyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-hexadiene can be synthesized through various methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For example, this compound can be prepared by dehydrohalogenation of 3-methyl-2,4-dibromohexane using a strong base like potassium tert-butoxide.
Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where halogenated precursors are treated with bases in continuous flow reactors to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-hexadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form diols.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Halogenation: Reagents like Br2 or Cl2 in the presence of light or a catalyst.
Hydrohalogenation: Hydrogen halides (HCl, HBr) under acidic conditions.
Oxidation: Strong oxidizing agents like KMnO4 or O3.
Major Products
Dihalides: Formed from halogenation reactions.
Haloalkanes: Formed from hydrohalogenation reactions.
Diols: Formed from oxidation reactions.
Scientific Research Applications
3-Methyl-2,4-hexadiene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its polymerization products are studied for their potential use in creating new materials with desirable properties.
Chemical Research: It serves as a model compound for studying the reactivity and mechanisms of dienes in various chemical reactions.
Mechanism of Action
The reactivity of 3-Methyl-2,4-hexadiene is primarily due to its conjugated diene system. The double bonds in the molecule can participate in electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds, leading to the formation of carbocation intermediates. These intermediates can then react with nucleophiles to form addition products .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiene: Similar structure but without the methyl group at the third carbon.
1,3-Butadiene: A simpler diene with only four carbon atoms.
Isoprene: A diene with a similar structure but with a different arrangement of double bonds.
Uniqueness
3-Methyl-2,4-hexadiene is unique due to the presence of the methyl group, which influences its reactivity and the types of products formed in chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other dienes .
Properties
IUPAC Name |
(2E,4E)-3-methylhexa-2,4-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXWOWPVSGRFCZ-YDFGWWAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Avocado Research MSDS] | |
Record name | 2,4-Hexadiene, 3-methyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10389 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28823-42-9 | |
Record name | 2,4-Hexadiene, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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